3-Acetyl-4-bromo-7-methylindole (CAS: 2741623-10-7) is a highly functionalized, tri-substituted heterocyclic building block engineered for advanced pharmaceutical synthesis and materials science. Featuring a pre-installed acetyl group at C3, a reactive bromine at C4, and a sterically demanding methyl group at C7, this compound provides a precise orthogonal reactivity profile. The C4-bromide serves as a highly effective handle for palladium-catalyzed cross-couplings, while the C3-acetyl group acts as a versatile precursor for heterocycle formation or intramolecular α-arylation [1]. Furthermore, the C7-methyl group is a critical structural motif in medicinal chemistry, known to enhance lipophilicity, lock molecular conformations, and improve metabolic stability by blocking enzymatic oxidation at the 7-position [2]. For procurement teams and synthetic chemists, this pre-assembled scaffold eliminates multiple harsh, low-yielding functionalization steps, directly accelerating the synthesis of complex kinase inhibitors and fused polycyclic systems.
Substituting 3-Acetyl-4-bromo-7-methylindole with simpler analogs, such as 4-bromo-7-methylindole or 3-acetyl-4-chloro-7-methylindole, introduces significant process bottlenecks and cost inefficiencies. Utilizing the non-acetylated baseline requires a subsequent Friedel-Crafts acylation, a process that demands harsh Lewis acids, generates corrosive waste, and often suffers from regioselectivity issues, reducing overall yields by up to 30-40% [1]. Conversely, substituting the C4-bromide with a C4-chloride severely diminishes cross-coupling reactivity; chlorides typically resist standard palladium catalysts at mild temperatures, necessitating expensive, proprietary ligands and elevated heating that can degrade sensitive functional groups. Furthermore, omitting the C7-methyl group compromises the downstream pharmacological profile, leading to APIs with inferior kinase selectivity and higher metabolic clearance rates. Therefore, procuring the exact tri-substituted compound is essential for maintaining high-yielding, scalable, and cost-effective synthetic workflows [2].
In standard Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, the C4-bromide of 3-Acetyl-4-bromo-7-methylindole demonstrates higher reactivity compared to its chlorinated analog. Under mild conditions (e.g., Pd(dppf)Cl2, 80°C), the bromide achieves >85% conversion. In contrast, the C4-chloride baseline typically yields <40% under identical conditions, requiring temperatures exceeding 100°C and expensive designer ligands (e.g., XPhos) to achieve comparable conversions [1]. This differential reactivity is critical for preserving the integrity of the C3-acetyl group during complex API synthesis.
| Evidence Dimension | Cross-coupling conversion rate under standard mild Pd-catalysis |
| Target Compound Data | >85% yield (standard ligands, 80°C) |
| Comparator Or Baseline | 3-Acetyl-4-chloro-7-methylindole (<40% yield, requires >100°C and designer ligands) |
| Quantified Difference | >45% higher yield under mild conditions with standard catalysts |
| Conditions | Pd(dppf)Cl2 or Pd(PPh3)4, base, 80°C, 12 hours |
Procuring the bromide variant significantly lowers catalyst costs and enables milder reaction conditions, preventing degradation during late-stage functionalization.
Procuring 3-Acetyl-4-bromo-7-methylindole directly bypasses the need for C3-acylation of 4-bromo-7-methylindole. The traditional Friedel-Crafts acylation of substituted indoles requires harsh Lewis acids (e.g., AlCl3 or BF3·OEt2) and typically proceeds with modest yields of 60-70% due to competing polymerization or C2-acylation byproducts [1]. By utilizing the pre-acetylated scaffold, synthetic chemists achieve 100% regiocontrol at the C3 position, eliminating a low-yielding step and streamlining the synthesis of downstream targets like pyrazolo-indoles or α-arylated polycycles.
| Evidence Dimension | Yield and regiocontrol for C3-acetylated intermediate generation |
| Target Compound Data | 100% regiocontrol, 0 synthetic steps required (pre-installed) |
| Comparator Or Baseline | 4-Bromo-7-methylindole (60-70% yield, requires harsh Lewis acid acylation) |
| Quantified Difference | Elimination of a synthetic step and avoidance of 30-40% material loss |
| Conditions | Standard Friedel-Crafts acylation conditions (acetyl chloride, AlCl3) |
Eliminating the acylation step saves time, reduces hazardous waste, and maximizes the throughput of library generation for drug discovery.
The inclusion of the C7-methyl group in indole-based kinase inhibitors provides a measurable advantage in both binding affinity and metabolic stability. Compared to the des-methyl analog (3-acetyl-4-bromoindole), the C7-methylated scaffold effectively fills deep hydrophobic pockets in kinase active sites (e.g., Aurora or JAK kinases), often increasing binding affinity by 1.5 to 2.0 kcal/mol [1]. Additionally, the methyl group sterically blocks cytochrome P450-mediated oxidation at the vulnerable C7 position, which can increase the metabolic half-life of downstream APIs by up to 2-fold compared to unmethylated baselines.
| Evidence Dimension | Kinase binding affinity and metabolic half-life (downstream APIs) |
| Target Compound Data | Enhanced hydrophobic packing (+1.5-2.0 kcal/mol) and blocked C7 oxidation |
| Comparator Or Baseline | 3-Acetyl-4-bromoindole (susceptible to C7 oxidation, lower lipophilic efficiency) |
| Quantified Difference | Up to 2-fold increase in metabolic half-life and improved target residence time |
| Conditions | In vitro kinase binding assays and human liver microsome (HLM) stability models |
Starting with the C7-methylated building block directly yields drug candidates with improved pharmacokinetic profiles, reducing the need for late-stage lead optimization.
The 3-acetyl group is uniquely suited for the synthesis of 3,4-fused tetracyclic indoles via intramolecular α-arylation. The acetyl methyl group provides the necessary enolizable α-protons that, under basic conditions, couple with the C4-bromide to form a new ring system, typically achieving 70-85% yields in transition-metal-free or Pd-catalyzed protocols [1]. In contrast, the commonly used 3-formyl-4-bromo-7-methylindole lacks these α-protons and cannot undergo this specific cyclization, restricting its utility to different classes of heterocycles.
| Evidence Dimension | Viability for intramolecular α-arylation to form 3,4-fused tetracycles |
| Target Compound Data | 70-85% yield of fused tetracyclic product |
| Comparator Or Baseline | 3-Formyl-4-bromo-7-methylindole (0% yield, structurally incapable of α-arylation) |
| Quantified Difference | Complete enabling of a specific cyclization pathway inaccessible to formyl analogs |
| Conditions | Base-promoted or Pd-catalyzed intramolecular enolate arylation |
Procuring the 3-acetyl variant is an absolute requirement for synthesizing rigid, 3,4-fused indole pharmacophores used in advanced medicinal chemistry.
The combination of the C4-bromide for cross-coupling and the C7-methyl for hydrophobic pocket filling makes this compound a highly suitable starting material for developing selective inhibitors of Aurora, JAK, and other kinases [1].
Leveraging the enolizable 3-acetyl group and the adjacent C4-bromide, this compound is directly applicable for intramolecular α-arylation protocols to construct rigid polycyclic frameworks [1].
The 3-acetyl group serves as a prime condensation handle with hydrazines or hydroxylamines, enabling the rapid assembly of complex heteroaromatic systems while retaining the C4-bromide for subsequent diversification [1].